molecular formula C11H12N4S2 B14949061 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

Cat. No.: B14949061
M. Wt: 264.4 g/mol
InChI Key: HTYFKETVEYVXEB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that combines the structural features of benzothiazole and triazolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization. One common method is the Knoevenagel condensation reaction, where 2-aminobenzenethiol reacts with an aldehyde in the presence of a base such as piperidine in ethanol . The reaction mixture is then subjected to cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, green chemistry approaches, such as using water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-1,3-thiazolidine-4-one
  • 2-(1,3-Benzothiazol-2-yl)-4,5-dihydro-1H-imidazole
  • 2-(1,3-Benzothiazol-2-yl)-1,3,4-thiadiazole

Uniqueness

2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione is unique due to its combination of benzothiazole and triazolidine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H12N4S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C11H12N4S2/c1-11(2)13-9(16)15(14-11)10-12-7-5-3-4-6-8(7)17-10/h3-6,14H,1-2H3,(H,13,16)

InChI Key

HTYFKETVEYVXEB-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=S)N(N1)C2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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